The three-dimensional structure of (R)-(Piperidin-3-yl)methanol derivatives plays a crucial role in their biological activity. Techniques like X-ray crystallography and NMR spectroscopy are employed to determine the absolute configuration and analyze the conformational preferences of these molecules. [, ]
Histone Methyltransferase EZH2 Inhibitors: (R)-(Piperidin-3-yl)methanol derivatives have shown promise as inhibitors of histone methyltransferase EZH2, a potential target for cancer therapy. []
GluN2B Receptor Negative Allosteric Modulators: Derivatives of (R)-(Piperidin-3-yl)methanol have been investigated as potential treatments for treatment-resistant depression (TRD) by acting as GluN2B receptor negative allosteric modulators. []
CGRP Receptor Antagonists: Structure-based drug design has led to the identification of (R)-(Piperidin-3-yl)methanol derivatives as potent CGRP receptor antagonists, offering potential therapeutic avenues for migraine treatment. []
Irreversible EGFR Mutant Kinase Inhibitors: (R)-(Piperidin-3-yl)methanol derivatives have been explored as potential drug candidates for EGFR mutant-driven non-small cell lung cancer (NSCLC). []
5-HT₆ Receptor Antagonists: Researchers have designed and synthesized (R)-(Piperidin-3-yl)methanol-based aryl sulfonamides as potent and selective 5-HT₆ receptor antagonists with potential applications in treating cognitive disorders. []
Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonists: (R)-(Piperidin-3-yl)methanol derivatives have been developed as dual pharmacology multivalent muscarinic antagonist and β2 agonists, leading to the discovery of a clinical candidate for chronic obstructive pulmonary disease (COPD). []
FLT3 Kinase Inhibitors: Research has focused on developing (R)-(Piperidin-3-yl)methanol-based FLT3 kinase inhibitors for potential use in treating FLT3-ITD positive acute myeloid leukemia. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: